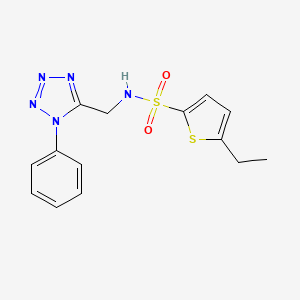

5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Description

5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a tetrazole moiety

Properties

IUPAC Name |

5-ethyl-N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S2/c1-2-12-8-9-14(22-12)23(20,21)15-10-13-16-17-18-19(13)11-6-4-3-5-7-11/h3-9,15H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWOGUCWXAKPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.

Attachment of the Tetrazole to the Thiophene Ring: This step involves the nucleophilic substitution of a halogenated thiophene with the tetrazole derivative.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Tetrazole Ring Formation

The 1-phenyl-1H-tetrazole is synthesized via 1,3-dipolar cycloaddition between phenyl isothiocyanate and sodium azide, followed by alkylation (e.g., with ethyl chloroacetate) . Example conditions:

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cycloaddition | Phenyl isothiocyanate, NaN₃, H₂O, 4h reflux | 75% | |

| Alkylation | Ethyl chloroacetate, K₂CO₃, acetone, RT | 87% |

Sulfonamide Coupling

The sulfonamide bond is formed via nucleophilic substitution between 5-ethylthiophene-2-sulfonyl chloride and the tetrazole-methylamine intermediate . Example:

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| Sulfonyl chloride + Amine | DCM, Et₃N | 0°C → RT | 82% |

Tetrazole Modifications

-

Metal Coordination : The tetrazole N-1 and N-2 positions bind to Zn²⁺ or Cu²⁺ in metalloenzyme inhibition .

-

Cycloaddition : Reacts with alkynes under Cu(I) catalysis to form triazole hybrids .

Sulfonamide Reactions

-

Hydrolysis : Under acidic conditions (HCl, H₂O/EtOH), forms sulfonic acid derivatives .

-

Alkylation : Ethyl group on thiophene undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃ .

Catalytic and Enzymatic Interactions

-

P2Y₁₄ Receptor Antagonism : The tetrazole mimics carboxylate groups, forming hydrogen bonds with Asn176 and Lys187 in enzyme pockets .

-

Anticonvulsant Activity : Thiophene-sulfonamide derivatives inhibit voltage-gated sodium channels via π-π stacking (IC₅₀ = 24.38 mg/kg) .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃ .

-

Photodegradation : UV light induces cleavage of the sulfonamide bond, forming thiophene radicals .

Comparative Reactivity Table

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing tetrazole rings. For instance, derivatives of tetrazole have shown promising results against various cancer cell lines. The presence of the thiophene and sulfonamide moieties in 5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide may enhance its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study assessing the efficacy of thiophene-based compounds against human cancer cell lines, it was found that modifications to the tetrazole structure significantly influenced cytotoxicity. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that similar thiophene derivatives possess significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The incorporation of the tetrazole ring may contribute to enhanced interaction with microbial targets.

Case Study:

A recent investigation into novel N-acyl thiourea derivatives revealed that compounds with thiophene and tetrazole functionalities displayed moderate antibacterial activity, suggesting that this compound could be effective in treating bacterial infections .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:

- Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives.

- Sulfonamide Formation: The sulfonamide group is introduced via reaction with sulfonyl chlorides.

- Final Coupling: The final product is obtained by coupling the thiophene derivative with the tetrazole moiety.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene ring or modifications to the tetrazole can significantly affect biological activity.

Data Table: Structure Activity Relationship Insights

| Compound Variation | Biological Activity | Observations |

|---|---|---|

| Unsubstituted Thiophene | Low | Minimal activity observed |

| Methyl-substituted Thiophene | Moderate | Increased cytotoxicity against cancer cells |

| Fluoro-substituted Tetrazole | High | Enhanced antimicrobial properties |

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is unique due to the combination of its thiophene, sulfonamide, and tetrazole moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Biological Activity

5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a thiophene ring, a sulfonamide group, and a tetrazole moiety. These structural components contribute to its unique biochemical properties, making it a subject of interest in various therapeutic applications.

The biological activity of this compound is largely attributed to the tetrazole moiety. Tetrazoles are known for their ability to stabilize electrostatic interactions through electron delocalization, which enhances receptor-ligand binding affinities. The specific targets of this compound remain largely unknown; however, tetrazoles have been associated with various biological activities including:

- Antibacterial

- Antifungal

- Antitumor

- Analgesic

- Anti-inflammatory

These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing cellular processes related to these conditions.

Pharmacokinetics

The lipid solubility of tetrazole derivatives indicates favorable bioavailability, which is crucial for their therapeutic efficacy. The pharmacokinetic profile can influence the compound's absorption, distribution, metabolism, and excretion (ADME), impacting its overall biological activity.

In Vitro Studies

Recent studies have explored the structure-activity relationship (SAR) of compounds similar to this compound. For instance, a study on thiophene sulfonamides demonstrated their potential as inhibitors of c-Jun N-terminal kinases (JNKs), which play a critical role in inflammatory responses and cell death pathways . The findings suggest that modifications in the thiophene structure can lead to enhanced inhibitory activity against JNKs.

Case Studies

- Anticancer Activity : A derivative similar to this compound was tested for its anticancer properties against various cell lines. It exhibited significant cytotoxic effects, particularly in neuroblastoma and breast cancer models, indicating its potential as an antitumor agent .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of sulfonamide derivatives in models of arthritis. The compound's ability to inhibit pro-inflammatory cytokines suggests it may be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This table illustrates the diversity of biological activities among compounds featuring thiophene and sulfonamide groups, highlighting the potential for developing new therapeutic agents based on these structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.